molecular formula C8H17N3OSi B8609753 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,3-triazole

Cat. No. B8609753
M. Wt: 199.33 g/mol
InChI Key: RZLMQJSSMROKSS-UHFFFAOYSA-N
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Patent
US08440710B2

Procedure details

Sodium hydride (289 mg; 60% suspension in paraffin oil) in THF (10 ml) was treated under an argon atmosphere at RT dropwise with a solution of 1,2,3-triazole (500 mg) in THF (10 ml). The mixture was stirred at RT for 1 hour and was then treated at 0° C. dropwise with (2-(chloromethoxy)ethyl)trimethylsilane (1.21 g). Stirring was continued for 2 h. The reaction was quenched with water (10 ml), the layers were separated and the aqueous layer once extracted with AcOEt (15 ml). The combined organic layers were dried over MgSO4, filtered and the solvent was removed in vacuo to give the title compound as a crude product that was used without further purification. Colorless liquid (1.5 g). MS (m/e): 198.204 (M-H+).
Quantity
289 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[N:4]1.Cl[CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14]>C1COCC1>[CH3:14][Si:13]([CH3:16])([CH3:15])[CH2:12][CH2:11][O:10][CH2:9][N:3]1[CH:7]=[CH:6][N:5]=[N:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
289 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
ClCOCC[Si](C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (10 ml)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer once extracted with AcOEt (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](CCOCN1N=NC=C1)(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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